Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate

Catalog No.
S520025
CAS No.
919351-41-0
M.F
C23H26N4O5S
M. Wt
470.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-...

CAS Number

919351-41-0

Product Name

Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate

IUPAC Name

ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28)

InChI Key

NEMHKCNXXRQYRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD1283, ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-isopropylnicotinate

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C

Description

The exact mass of the compound Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate is 470.16239 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

P2Y12 Receptor Antagonist

Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate, also known as AZD1283, is a molecule researched for its potential as a P2Y12 receptor antagonist. P2Y12 receptors are found on platelets, which are blood cells involved in clotting. When activated, these receptors cause platelets to aggregate, forming clots. Antagonists are molecules that bind to receptors and block their activation. Therefore, AZD1283 was investigated for its ability to inhibit platelet aggregation and prevent thrombosis, a condition where blood clots form inside blood vessels [].

Drug Discovery and Optimization

Research suggests that AZD1283 served as a starting point for the development of new and improved P2Y12 receptor antagonists. Scientists optimized the structure of AZD1283 to create new molecules with more favorable drug-like properties, such as improved absorption, distribution, metabolism, and excretion (ADME) profiles []. This research helped pave the way for the discovery of more effective antiplatelet medications.

Structural Information

The three-dimensional structure of AZD1283 bound to its target protein, the P2Y12 receptor, has been determined using X-ray crystallography. This information is valuable for understanding how the molecule interacts with the receptor at an atomic level and can be used to guide the design of even more potent and selective P2Y12 receptor antagonists [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

470.16239

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZD1283

Dates

Modify: 2023-08-15
1: Bach P, Antonsson T, Bylund R, Björkman JA, Österlund K, Giordanetto F, van Giezen JJ, Andersen SM, Zachrisson H, Zetterberg F. Lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor. separation of the antithrombotic effect and bleeding for candidate drug AZD1283. J Med Chem. 2013 Sep 12;56(17):7015-24. doi: 10.1021/jm400820m. Epub 2013 Aug 29. PubMed PMID: 23899349.

Explore Compound Types